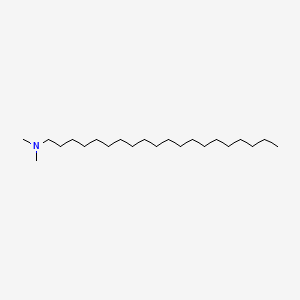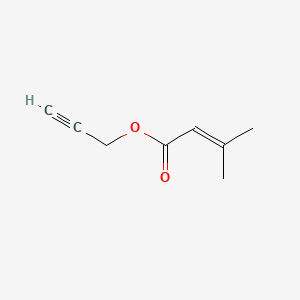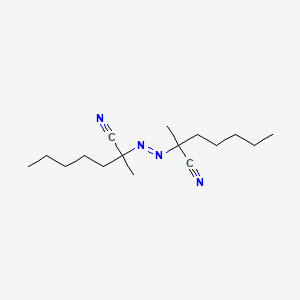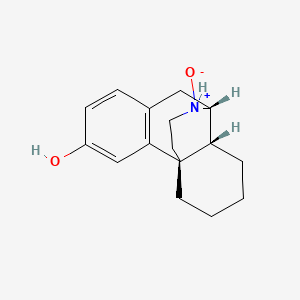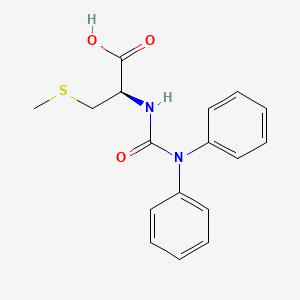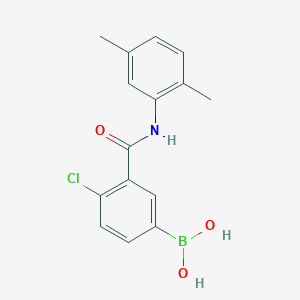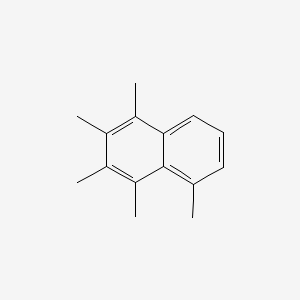
Pentamethylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentamethylnaphthalene, also known as 1,2,4,6,7-pentamethylnaphthalene, is an organic compound with the molecular formula C15H18. It is a derivative of naphthalene, where five hydrogen atoms are replaced by methyl groups. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Pentamethylnaphthalene can be synthesized through several methods. One common approach involves the methylation of naphthalene using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes. One such method involves the use of zeolite catalysts to facilitate the methylation of naphthalene. This process is advantageous due to its high selectivity and yield, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Pentamethylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into partially or fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst are typical.
Major Products Formed
Oxidation: Produces quinones and other oxygenated compounds.
Reduction: Yields hydrogenated naphthalene derivatives.
Substitution: Results in various substituted naphthalene compounds.
科学的研究の応用
Pentamethylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving aromatic hydrocarbons and their biological interactions.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of pentamethylnaphthalene involves its interaction with various molecular targets In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of quinones
類似化合物との比較
Similar Compounds
Tetramethylnaphthalene: Similar structure but with four methyl groups.
Trimethylnaphthalene: Contains three methyl groups.
Hexamethylnaphthalene: Has six methyl groups.
Uniqueness
Pentamethylnaphthalene is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. Its high degree of methylation makes it more hydrophobic and alters its reactivity compared to less methylated naphthalenes.
特性
CAS番号 |
56908-81-7 |
|---|---|
分子式 |
C15H18 |
分子量 |
198.30 g/mol |
IUPAC名 |
1,2,3,4,5-pentamethylnaphthalene |
InChI |
InChI=1S/C15H18/c1-9-7-6-8-14-12(4)10(2)11(3)13(5)15(9)14/h6-8H,1-5H3 |
InChIキー |
SBVWGEBOPQLCNV-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C(=C(C2=CC=C1)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![butanedioic acid;6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12642568.png)
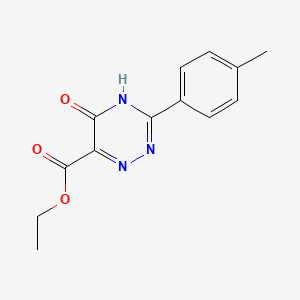


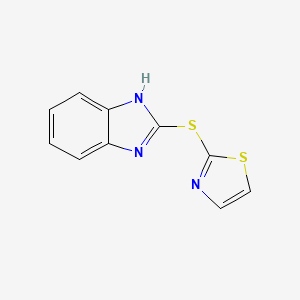
![14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one](/img/structure/B12642592.png)
